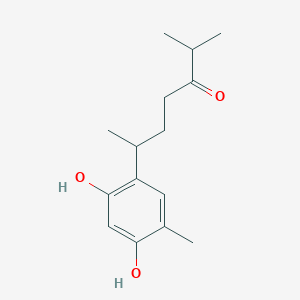![molecular formula C14H13NO2 B14190838 5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B14190838.png)
5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole is an organic compound with a complex structure that includes a butadienyl group, a methoxyphenyl group, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 4-methoxyphenyl isocyanate and butadiene in the presence of a catalyst. The reaction is carried out under an inert atmosphere, often using solvents such as dichloromethane or toluene, and requires precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(buta-1,3-diene-1-yl)-4-methoxybenzene
- 4-Methoxyamphetamine
- N-(4-Methoxybenzylidene)aniline
Uniqueness
5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole is unique due to its combination of functional groups and the presence of the oxazole ring. This structure imparts specific chemical properties and reactivity that distinguish it from similar compounds .
Propriétés
Formule moléculaire |
C14H13NO2 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C14H13NO2/c1-3-4-5-13-10-14(15-17-13)11-6-8-12(16-2)9-7-11/h3-10H,1H2,2H3/b5-4+ |
Clé InChI |
UYAWPGXCVMRPJA-SNAWJCMRSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2=NOC(=C2)/C=C/C=C |
SMILES canonique |
COC1=CC=C(C=C1)C2=NOC(=C2)C=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


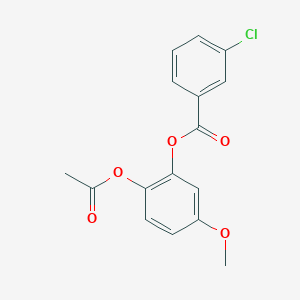
![10-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190761.png)
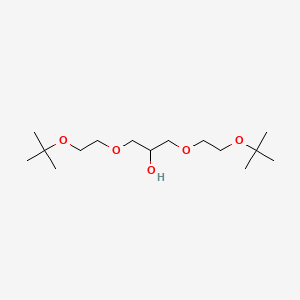
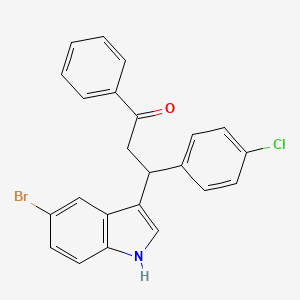
![1-[2-(2-Fluoroethoxy)ethyl]-2-nitro-1H-imidazole](/img/structure/B14190779.png)
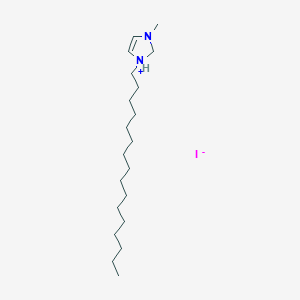
![Bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-diphenylstannane](/img/structure/B14190786.png)
![4-{[2-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B14190795.png)
![2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol](/img/structure/B14190819.png)
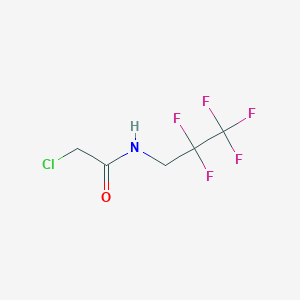
![2-Methyl-2-[(prop-2-en-1-yl)amino]-1-(pyrrolidin-1-yl)pent-4-en-1-one](/img/structure/B14190832.png)
![2-Nitro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14190844.png)
![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)-](/img/structure/B14190846.png)
